molecular formula C19H16BrN5O3 B2607893 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 922056-27-7

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2607893
CAS No.: 922056-27-7
M. Wt: 442.273
InChI Key: XQDUYIIEJHYDJZ-UHFFFAOYSA-N
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Description

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazolo[3,4-d]pyrimidine and furan moieties suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of hydrazine with a suitable carbonyl compound, followed by cyclization. The furan moiety is then introduced via a bromination reaction, and the final coupling step involves the formation of the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow chemistry techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Mechanism of Action

The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is unique due to the combination of its pyrazolo[3,4-d]pyrimidine and furan moieties. This dual functionality may confer distinct biological activities and make it a valuable scaffold for drug development .

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : A pyrazolo[3,4-d]pyrimidine ring.
  • Substituents : A benzyl group at the 5-position and a furan-2-carboxamide moiety.

The molecular formula can be summarized as follows:

PropertyValue
Molecular Weight486.4 g/mol
CAS Number922027-05-2
Chemical StructureC₁₈H₁₈BrN₃O₂

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Another area of exploration is the antimicrobial activity of this compound:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy in overcoming bacterial resistance .

Synthesis and Analytical Methods

The synthesis of this compound typically involves:

  • Multi-Step Reactions : Standard organic reactions such as condensation and cyclization.
  • Characterization Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product identity and purity .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer EfficacyInduces apoptosis in specific cancer cell lines .
Antimicrobial ActivityEffective against a range of bacterial strains .
Mechanistic InsightsInvolvement of caspase activation in apoptosis .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O3/c20-16-7-6-15(28-16)18(26)21-8-9-25-17-14(10-23-25)19(27)24(12-22-17)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUYIIEJHYDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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